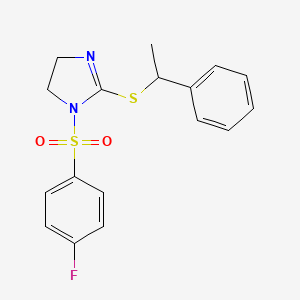

1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole

Beschreibung

1-((4-Fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a sulfonyl group attached to a 4-fluorophenyl ring and a thioether group with a 1-phenylethyl substituent. The 4,5-dihydro-1H-imidazole core introduces partial saturation, distinguishing it from fully aromatic imidazoles. The compound’s synthesis likely involves sulfonylation and thioether formation steps, with characterization via NMR, MS, and crystallography .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S2/c1-13(14-5-3-2-4-6-14)23-17-19-11-12-20(17)24(21,22)16-9-7-15(18)8-10-16/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWCMLRUVWCFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the fluorophenyl and phenylethylthio groups. Common synthetic routes may include:

Step 1: Formation of the dihydroimidazole ring through cyclization reactions involving appropriate precursors.

Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution reactions.

Step 3: Attachment of the sulfonyl group through sulfonation reactions.

Step 4: Incorporation of the phenylethylthio group using thiolation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Addition: The dihydroimidazole ring can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: Its unique structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

Medicine: The compound may exhibit pharmacological properties, making it a subject of interest in drug discovery and development.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

- 1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole ():

- Structural Differences : Replaces the 4-fluorophenyl sulfonyl group with a 4-methylphenyl sulfonyl group and uses a simpler methylthio substituent.

- Physicochemical Properties :

- Molecular Weight: 270.37 g/mol (vs. ~378.44 g/mol for the target compound).

- Synthesis: Likely synthesized via analogous sulfonylation but with milder conditions due to smaller substituents .

- 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (): Structural Differences: Features an unsubstituted benzenesulfonyl group and a 3,4-dichlorobenzylthio substituent. Molecular Weight: ~420.3 g/mol, higher than the target compound due to Cl atoms .

Variations in the Thioether Substituent

- 2-((4-Fluorobenzyl)thio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole (): Structural Differences: Replaces 1-phenylethylthio with 4-fluorobenzylthio. Steric Effects: The benzyl group is less bulky than 1-phenylethyl, possibly improving solubility.

- 1-Methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole (): Structural Differences: Nitro group at position 5 and a methyl group at position 1. Pharmacological Relevance: Nitroimidazoles are known for antimicrobial activity, but safety concerns (e.g., mutagenicity) are noted .

Core Modifications: Dihydro vs. Aromatic Imidazoles

- 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole (): Structural Differences: Methyl groups at positions 4,5 and a 3,5-dimethylphenyl substituent.

Physicochemical and Structural Data Comparison

Biologische Aktivität

1-((4-fluorophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a 4-fluorophenyl moiety and a thioether group linked to a 1-phenylethyl substituent. This structural arrangement suggests potential for diverse biological activity, particularly in the fields of oncology and infectious diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Oncogenic Pathways : Preliminary studies indicate that the compound may inhibit specific oncogenic pathways, potentially through interactions with protein kinases or other signaling molecules involved in cancer progression.

- Antimicrobial Activity : The presence of the sulfonyl group enhances the compound's ability to exhibit broad-spectrum antimicrobial effects, similar to known sulfonamide antibiotics. This suggests potential use against various bacterial and fungal infections.

Biological Activity Data

Antitumor Activity

In a study examining various imidazole derivatives, it was found that compounds similar to this compound exhibited significant antitumor activity against different cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The results demonstrated that this compound showed effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involved inhibition of bacterial folate synthesis, similar to traditional sulfonamides.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions:

- Preparation of Intermediates : Starting materials such as 4-fluorobenzenesulfonyl chloride and 1-phenylethylthiol are reacted under controlled conditions.

- Cyclization Reaction : The intermediates undergo cyclization to form the imidazole ring.

- Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.